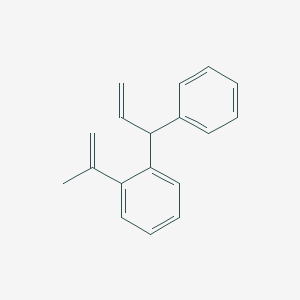
Benzene, 1-(1-methylethenyl)-2-(1-phenyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1-methylethenyl)-2-(1-phenyl-2-propenyl)- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a methylethenyl group and a phenylpropenyl group. Aromatic hydrocarbons are known for their stability and unique chemical properties, making them significant in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-methylethenyl)-2-(1-phenyl-2-propenyl)- typically involves the alkylation of benzene with appropriate alkyl halides or alkenes under Friedel-Crafts conditions. Common reagents include aluminum chloride (AlCl₃) as a catalyst. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of such compounds may involve catalytic processes using zeolites or other solid acid catalysts. These methods are designed to maximize yield and selectivity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂/Pd-C, LiAlH₄
Substitution: HNO₃, H₂SO₄, AlCl₃
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Nitro compounds, sulfonic acids
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The aromatic ring and substituents can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Styrene: Benzene, ethenyl-
Cinnamyl benzene: Benzene, 1-phenyl-2-propenyl-
Cumene: Benzene, 1-methylethyl-
Uniqueness
Benzene, 1-(1-methylethenyl)-2-(1-phenyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
58978-22-6 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1-(1-phenylprop-2-enyl)-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C18H18/c1-4-16(15-10-6-5-7-11-15)18-13-9-8-12-17(18)14(2)3/h4-13,16H,1-2H2,3H3 |
InChI Key |
OIUATUUGJPQVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC=C1C(C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


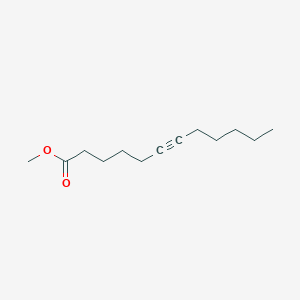
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
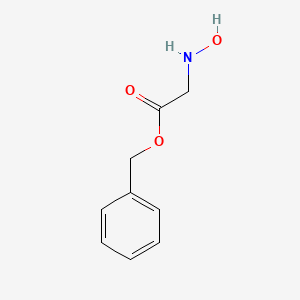
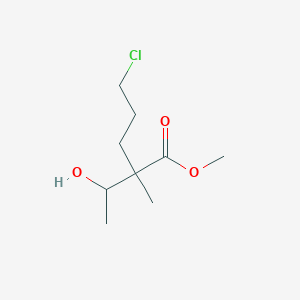
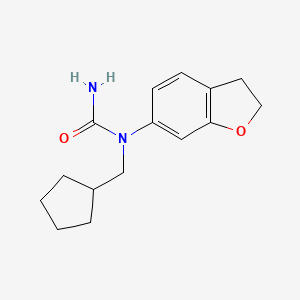

![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
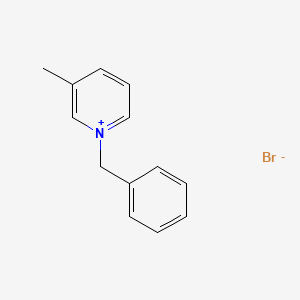

![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)

![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)

